![molecular formula C11H18BrClN4O B2571106 4-Brom-2-methyl-5-{[(Piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-on-Hydrochlorid CAS No. 2059948-38-6](/img/structure/B2571106.png)
4-Brom-2-methyl-5-{[(Piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound characterized by its bromine and nitrogen atoms, which contribute to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition
Research indicates that compounds similar to 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride may act as phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes involved in the degradation of cyclic nucleotides, which play a vital role in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, resulting in enhanced physiological responses.
Case Study: PDE4 Inhibition
A study highlighted the efficacy of novel PDE4 inhibitors in treating asthma and chronic obstructive pulmonary disease (COPD). These inhibitors demonstrated significant reductions in airway hyperreactivity and inflammation in murine models, suggesting that similar compounds, including 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride, could be developed for therapeutic use against such respiratory conditions .
Anticancer Potential
Emerging studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The ability of these compounds to modulate signaling pathways through PDE inhibition could potentially lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study: Anticancer Activity
Research on other pyridazinone derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been tested for their cytotoxic effects against various cancer cell lines, displaying significant activity that warrants further investigation into the mechanisms involved .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core One common approach is the cyclization of a suitable dihydropyridazine precursor with a brominating agent to introduce the bromine atom at the 4-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Compounds lacking the bromine atom.
Substitution: Alkylated or arylated derivatives.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methyl-5-(piperidin-3-yl)methyl-2,3-dihydropyridazin-3-one: Similar structure but without the amino group.
2-Methyl-5-(piperidin-3-yl)methyl-2,3-dihydropyridazin-3-one: Lacks the bromine atom.
4-Bromo-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one: Similar but with a different amino group.
Uniqueness: 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both bromine and the piperidin-3-ylmethylamino group, which can influence its reactivity and biological activity.
Biologische Aktivität
4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a bromine atom and a piperidine moiety. The presence of these functional groups contributes to its biological activity.
Property | Details |
---|---|
IUPAC Name | 4-bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride |
Molecular Formula | C11H17BrClN4O |
CAS Number | 2059948-38-6 |
Molecular Weight | 337.64 g/mol |
Synthesis
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride typically involves multi-step organic reactions. Common methods include cyclization of dihydropyridazine precursors with brominating agents to introduce the bromine atom at the 4-position. Reaction conditions such as temperature and solvent choice are optimized for yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various Gram-positive and Gram-negative bacterial strains, demonstrating moderate to excellent efficacy in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
---|---|---|
4-Bromo Compound A | Staphylococcus aureus | 22 |
4-Bromo Compound B | Escherichia coli | 18 |
4-Bromo Compound C | Klebsiella pneumoniae | 20 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's . The binding affinity and inhibition rates have been quantitatively assessed, revealing promising results.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Reference |
---|---|---|
Acetylcholinesterase | 15 | Study on piperidine derivatives |
Urease | 12 | Antibacterial studies |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It was found to inhibit Na+/K+-ATPase activity in cancer cell lines, suggesting a mechanism that may contribute to its cytostatic effects. This action is particularly relevant in gliomas and other malignancies where Na+/K+-ATPase is overexpressed .
Case Study: Inhibition of Cancer Cell Growth
In vitro tests demonstrated that the compound inhibited the growth of glioma cells significantly more than traditional agents like perillyl alcohol. The inhibition was attributed to the compound's ability to interfere with oncogenic pathways.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8;/h7-8,13-14H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYNYBJGZZTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.